2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2-fluorophenyl substituent at position 3 of the pyrimidine ring and a sulfanyl-acetamide moiety at position 2, with the acetamide group linked to a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene-pyrimidine core is associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N3O2S2/c22-14-3-1-2-4-16(14)28-19(30)18-15(9-10-31-18)27-20(28)32-11-17(29)26-13-7-5-12(6-8-13)21(23,24)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFWRHGZQVJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide represents a novel class of thieno[3,2-d]pyrimidine derivatives. Its complex structure includes a thienopyrimidine core, which is associated with various biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.55 g/mol. The unique features contributing to its biological activity include:
- Thieno[3,2-d]pyrimidine core : Known for its diverse pharmacological properties.
- Fluorophenyl and trifluoromethyl groups : These substituents enhance lipophilicity and may influence receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thienopyrimidine core : Utilizing starting materials that undergo cyclization reactions.
- Introduction of the sulfanyl group : Often achieved through nucleophilic substitution.
- Acetamide formation : Final step involving acylation reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that the compound has potent antimicrobial effects against various bacterial strains. The mechanism is believed to involve inhibition of specific enzymes critical for microbial growth, such as DNA gyrase or topoisomerase.
Anticancer Properties
Preliminary investigations suggest that it may inhibit cell proliferation in cancer cell lines. The compound's ability to induce apoptosis has been noted in studies involving breast and lung cancer cells.
| Biological Activity | Effect Observed | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Enzyme inhibition (e.g., DNA gyrase) |
| Anticancer | Induction of apoptosis | Cell cycle arrest and apoptosis pathways |
The biological effects of this compound appear to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in DNA replication or repair.
- Modulation of Signaling Pathways : It may affect pathways related to cell survival and proliferation, such as the MAPK/ERK pathway.
Case Studies
Recent studies focusing on similar thieno[3,2-d]pyrimidine derivatives have provided insights into their biological activities:
-
A study evaluating the antiproliferative effects against various cancer cell lines found that derivatives with similar structures showed IC50 values in the low micromolar range, indicating potent activity.
"The highest antiproliferative activity was found for compounds with fluorinated aryl groups" .
- Another investigation highlighted the antimicrobial efficacy against resistant strains of bacteria, showcasing the potential for developing new therapeutic agents based on this scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Pharmacophore Analysis
The compound’s key pharmacophore includes the thieno[3,2-d]pyrimidine core, a fluorinated aryl group, and a substituted acetamide side chain. Modifications to these regions significantly alter bioactivity and selectivity. Below is a comparative analysis of structurally related compounds:
*Calculated using standard atomic weights.
Computational Similarity and Activity Landscape
- Tanimoto Coefficient Analysis : The target compound shares >70% structural similarity with and compounds when evaluated using Morgan fingerprints (radius = 2), suggesting overlapping bioactivity profiles .
- Docking Affinity : Substitution at C3 (e.g., 2-fluorophenyl vs. 4-chlorophenyl) alters binding pocket interactions. For example, the 4-chlorophenyl variant () showed stronger van der Waals interactions with hydrophobic residues in kinase targets .
Bioactivity and SAR Trends
- Fluorine Substitution: The 2-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs .
- Acetamide Diversity : The 4-(trifluoromethyl)phenyl group enhances membrane permeability, whereas bulkier substituents (e.g., benzothiazole in ) improve target specificity .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidinone core followed by sulfanyl-acetamide coupling. Key steps include:
- Core formation : Cyclization of fluorophenyl-substituted thiophene precursors with urea or thiourea derivatives under acidic conditions .
- Sulfanyl linkage : Thiolation using Lawesson’s reagent or NaSH, followed by coupling with activated acetamide derivatives (e.g., chloroacetamide) in polar aprotic solvents like DMF or NMP .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, reflux, 6h | 45–60 | |
| Thiolation | Lawesson’s reagent, THF, 50°C | 70–85 | |
| Coupling | K₂CO₃, DMF, 80°C, 12h | 50–65 |
Q. How is the molecular structure confirmed?
Structural validation relies on spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, trifluoromethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., C₂₂H₁₄F₄N₃O₂S₂) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c symmetry observed in related compounds) .
Q. What biological activities have been reported?
Preliminary studies on analogous thienopyrimidines suggest:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR2) via competitive binding to ATP pockets .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC: 2–8 µg/mL for Gram-positive strains) .
- Anti-inflammatory action : COX-2 inhibition (IC₅₀: ~50 nM in vitro) .
Advanced Questions
Q. How can researchers optimize synthetic yield?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling in fluorophenyl derivatization .
- Temperature control : Lower temps (0–5°C) reduce side reactions during thiolation .
- Workflow : Continuous flow reactors for scalable production (yield improvement: 15–20%) .
Q. How should contradictory bioactivity data be analyzed?
Address discrepancies via:
-
Substituent effect studies : Compare bioactivity across analogs (e.g., 2-fluorophenyl vs. 3,5-dimethylphenyl derivatives).
Substituent Activity (IC₅₀, nM) Reference 2-Fluorophenyl 50 (EGFR) 3,5-Dimethylphenyl 120 (EGFR) -
Computational modeling : Molecular docking to assess binding affinity variations .
-
Dose-response assays : Validate potency thresholds across cell lines (e.g., HepG2 vs. MCF-7) .
Q. What methods elucidate the mechanism of action?
- Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- Gene expression analysis : RNA-seq to map downstream pathways (e.g., apoptosis, angiogenesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
